molecular formula C16H16N2O6S B14588296 Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester CAS No. 61154-59-4

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester

Cat. No.: B14588296
CAS No.: 61154-59-4
M. Wt: 364.4 g/mol
InChI Key: JCTHCUALIZLJJP-UHFFFAOYSA-N
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Description

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenylamino group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester typically involves the reaction of 2-nitrophenylamine with phenylsulfonyl chloride to form the intermediate compound, which is then esterified with ethyl acetate under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Acidic or basic hydrolysis can be employed to substitute the ester group.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: Contains a similar nitrophenyl group but lacks the sulfonyl and ester groups.

    Phenylsulfonyl chloride: Contains the sulfonyl group but lacks the nitrophenyl and ester groups.

    Ethyl acetate: Contains the ester group but lacks the nitrophenyl and sulfonyl groups.

Uniqueness

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl, phenylamino, and sulfonyl groups in a single molecule allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

61154-59-4

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-[(2-nitrophenyl)-phenylsulfamoyl]acetate

InChI

InChI=1S/C16H16N2O6S/c1-2-24-16(19)12-25(22,23)17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(20)21/h3-11H,2,12H2,1H3

InChI Key

JCTHCUALIZLJJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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